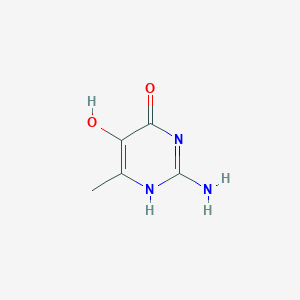
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aselacin C is a cyclic pentadepsipeptide isolated from the Acremonium species in 1994 by researchers at Abbott Laboratories . It is known for its ability to inhibit the binding of endothelin to its receptor in bovine atrial and porcine cerebral membranes . The compound has a molecular formula of C46H66N8O11 and a molecular weight of 907.06 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aselacin C is produced by the Acremonium species through stationary fermentation . The fungi are grown in a relatively dry atmosphere, which encourages the formation of aerial hyphae, fruiting bodies, and other structures . The fermentation process involves growing the fungi in a liquid medium, followed by the addition of acetone and a mixture of toluene and ethyl acetate . The resulting mixture is then subjected to countercurrent chromatography to isolate the compound .
Industrial Production Methods: The industrial production of Aselacin C follows a similar process to the synthetic route. The fungi are grown in large-scale stationary cultures, and the compound is extracted using solvents and purified through chromatography .
Chemical Reactions Analysis
Types of Reactions: Aselacin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Aselacin C include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions involving Aselacin C include modified cyclic pentadepsipeptides with enhanced biological activity . These products are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Aselacin C has a wide range of scientific research applications. It is primarily used in the study of endothelin receptors and their role in various physiological processes . The compound’s ability to inhibit endothelin binding makes it a valuable tool in cardiovascular research, particularly in the study of hypertension and heart failure . Additionally, Aselacin C is used in the development of new therapeutic agents for treating conditions such as myocardial infarction, cerebral vasospasm, and atherosclerosis .
Mechanism of Action
Aselacin C exerts its effects by inhibiting the binding of endothelin to its receptors, specifically endothelin receptor type A and endothelin receptor type B . This inhibition prevents the vasoconstrictive effects of endothelin, leading to a decrease in blood pressure and improved cardiovascular function . The compound’s molecular targets include the endothelin receptors present in bovine atrial and porcine cerebral membranes .
Comparison with Similar Compounds
These compounds share a similar cyclic pentadepsipeptide structure but differ in the functionalization of their fatty acid chains . Aselacin C is unique in its specific inhibition of endothelin receptor binding, making it a valuable tool in cardiovascular research . Other similar compounds include cyclopeptides such as acremonpeptides E and F, which also exhibit biological activity and are isolated from the Acremonium species .
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOARNJMDDAHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14405-13-1 |
Source


|
| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
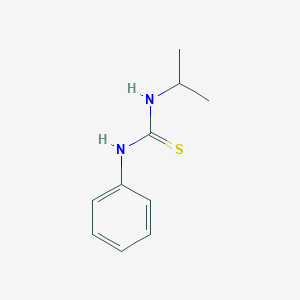
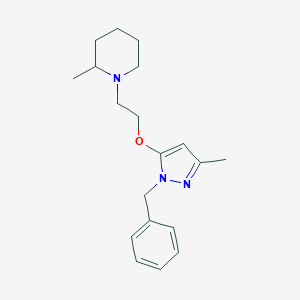
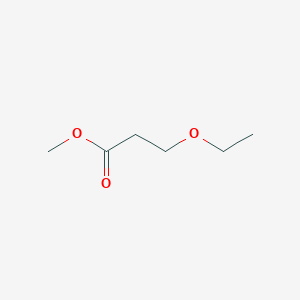
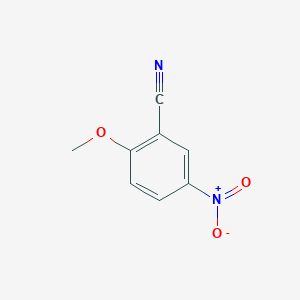

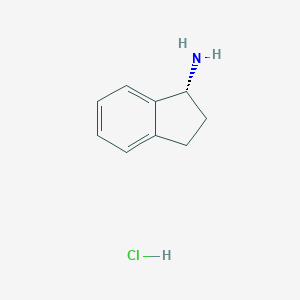
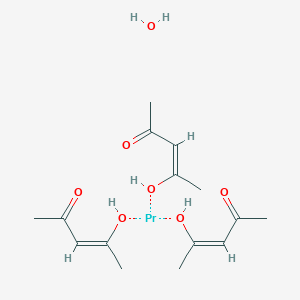

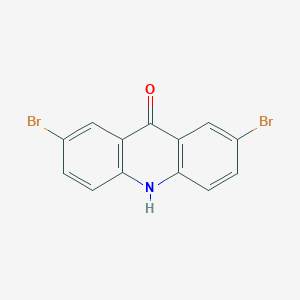
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
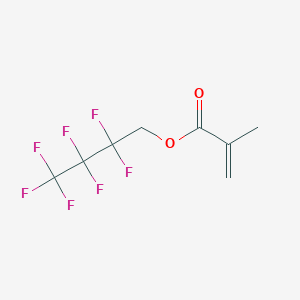
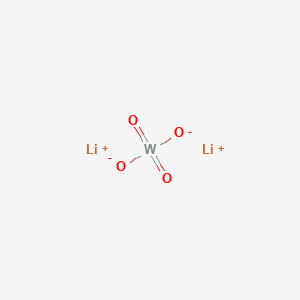

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
